Syk-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

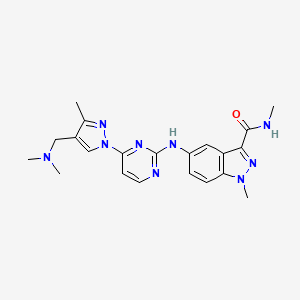

5-[[4-[4-[(dimethylamino)methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-N,1-dimethylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N9O/c1-13-14(11-28(3)4)12-30(26-13)18-8-9-23-21(25-18)24-15-6-7-17-16(10-15)19(20(31)22-2)27-29(17)5/h6-10,12H,11H2,1-5H3,(H,22,31)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNQUCOVJRJRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN(C)C)C2=NC(=NC=C2)NC3=CC4=C(C=C3)N(N=C4C(=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Syk-IN-4: A Technical Guide to its Mechanism of Action in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways of a multitude of immune cells. Its activation downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcRs) initiates a cascade of signaling events essential for immune cell activation, proliferation, and inflammatory responses. Consequently, Syk has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. Syk-IN-4 is a potent and selective inhibitor of Syk, and this document provides an in-depth technical guide to its mechanism of action in key immune cell populations. We will explore the core signaling pathways modulated by this compound, present quantitative data on its activity, and provide detailed protocols for essential in vitro experiments to characterize its effects.

Introduction to Spleen Tyrosine Kinase (Syk)

Syk is a 72 kDa protein predominantly expressed in hematopoietic cells, including B cells, mast cells, macrophages, neutrophils, and dendritic cells. It is a key mediator of immunoreceptor signaling, which is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of receptor-associated chains. Syk possesses two tandem SH2 domains that bind to phosphorylated ITAMs, leading to a conformational change and the activation of its C-terminal kinase domain. Activated Syk then phosphorylates a plethora of downstream substrates, including adaptor proteins and enzymes, thereby propagating the signaling cascade.

This compound: A Potent and Selective Syk Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against Syk kinase. The primary mechanism of action for Syk inhibitors like this compound involves competitive binding to the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of its substrates and halting downstream signaling.

Quantitative Data for this compound and Representative Syk Inhibitors

The following tables summarize the available quantitative data for this compound and other well-characterized, selective Syk inhibitors to provide a comparative landscape.

| Compound | Assay Type | Target | IC50 / EC50 / Ki | Reference |

| This compound | Biochemical Assay | Syk | 0.31 nM (IC50) | |

| This compound | Cell-based Proliferation Assay | SUDHL-4 (B-cell lymphoma) | 0.24 µM (GI50) | |

| This compound | Cell-based Proliferation Assay | T cells | 2.6 µM (GI50) | |

| R112 | Biochemical Assay | Syk | 96 nM (Ki) | |

| R112 | Mast Cell Degranulation (Tryptase) | Human Mast Cells | 353 nM (EC50) | |

| R112 | Basophil Degranulation (Histamine) | Human Basophils | 280 nM (EC50) | |

| PRT318 | Biochemical Assay | Syk | 3 nM (IC50) | |

| P505-15 | Biochemical Assay | Syk | 6 nM (IC50) |

Note: Data for R112, PRT318, and P505-15 are included as representative examples of selective Syk inhibitors. Further studies are required to generate a comprehensive profile for this compound.

Mechanism of Action in Key Immune Cells

B Lymphocytes

In B cells, Syk is essential for signal transduction downstream of the B-cell receptor (BCR). BCR engagement by an antigen triggers the phosphorylation of ITAMs in the associated CD79a and CD79b chains, leading to the recruitment and activation of Syk. Activated Syk then initiates multiple downstream signaling pathways, including the Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K) pathways, which are crucial for B cell activation, proliferation, differentiation, and antibody production.

This compound, by inhibiting Syk, is expected to block these BCR-mediated signaling events, leading to a reduction in B cell activation and proliferation.

Mast Cells

In mast cells, the aggregation of the high-affinity IgE receptor (FcεRI) by allergen-IgE complexes leads to the phosphorylation of ITAMs in the receptor's β and γ chains. This recruits and activates Syk, which is a critical step for mast cell degranulation and the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins, as well as the production of various cytokines.

By inhibiting Syk, this compound is anticipated to prevent FcεRI-mediated mast cell activation, thereby reducing the release of allergic and inflammatory mediators.

Macrophages

In macrophages, Syk is involved in signaling from various receptors, including Fcγ receptors and Toll-like receptors (TLRs), such as TLR4. Syk activation in macrophages can lead to the production of pro-inflammatory cytokines like TNF-α and IL-6, and plays a role in phagocytosis. The engagement of these receptors initiates signaling cascades that often involve the activation of transcription factors such as NF-κB.

This compound is expected to modulate these inflammatory responses in macrophages by inhibiting Syk-dependent signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound in immune cells.

In Vitro Syk Kinase Assay

This assay directly measures the inhibitory activity of this compound on the enzymatic function of Syk.

-

Objective: To determine the IC50 of this compound against recombinant Syk kinase.

-

Principle: A luminescent kinase assay, such as ADP-Glo™, measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the kinase activity.

-

Materials:

-

Recombinant human Syk enzyme

-

Syk substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (or other test compounds)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multi-well plate, add the Syk enzyme, Syk substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

-

Mast Cell Degranulation Assay

This assay measures the effect of this compound on the release of β-hexosaminidase, a marker of mast cell degranulation.

-

Objective: To determine the EC50 of this compound for the inhibition of IgE-mediated mast cell degranulation.

-

Cell Line: RBL-2H3 (rat basophilic leukemia) cells are a common model for mast cells.

-

Materials:

-

RBL-2H3 cells

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

This compound

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Lysis buffer (e.g., Tyrode's buffer with 0.1% Triton X-100)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

-

-

Procedure:

-

Seed RBL-2H3 cells in a 24-well plate and sensitize them overnight with anti-DNP IgE.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with DNP-BSA for 30 minutes at 37°C to induce degranulation.

-

Collect the supernatant. To measure the total β-hexosaminidase release, lyse a set of control cells with lysis buffer.

-

Transfer the supernatant and cell lysates to a new 96-well plate.

-

Add the pNAG substrate and incubate at 37°C for 1-2 hours.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release and determine the EC50 of this compound.

-

B Cell Activation Assay by Flow Cytometry

This assay assesses the effect of this compound on the expression of B cell activation markers.

-

Objective: To evaluate the ability of this compound to inhibit BCR-induced B cell activation.

-

Cells: Primary B cells isolated from peripheral blood or spleen.

-

Materials:

-

Isolated primary B cells

-

Anti-IgM F(ab')2 fragments (for BCR cross-linking)

-

This compound

-

Fluorochrome-conjugated antibodies against B cell activation markers (e.g., CD69, CD86)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

-

-

Procedure:

-

Isolate primary B cells using standard methods (e.g., magnetic bead separation).

-

Pre-incubate the B cells with different concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with anti-IgM F(ab')2 fragments for 24-48 hours.

-

Harvest the cells and wash with flow cytometry buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD86.

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the percentage of activated B cells (CD69+ and/or CD86+) and the effect of this compound.

-

Western Blot for Phosphorylated Syk

This assay directly visualizes the inhibition of Syk phosphorylation by this compound in a cellular context.

-

Objective: To confirm that this compound inhibits the autophosphorylation of Syk in immune cells.

-

Cells: A suitable immune cell line (e.g., Ramos B cells, RBL-2H3 mast cells) or primary immune cells.

-

Materials:

-

Immune cells

-

Stimulant (e.g., anti-IgM for B cells, anti-IgE/antigen for mast cells)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

-

-

Procedure:

-

Pre-incubate the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells for a short period (e.g., 5-15 minutes).

-

Lyse the cells on ice and collect the protein lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-phospho-Syk antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-Syk antibody as a loading control.

-

Conclusion

This compound is a potent inhibitor of Spleen Tyrosine Kinase, a central player in immune cell signaling. Its mechanism of action involves the direct inhibition of Syk's kinase activity, leading to the suppression of downstream signaling pathways that are critical for the activation and function of B cells, mast cells, macrophages, and other immune cells. The experimental protocols outlined in this guide provide a robust framework for the in-depth characterization of this compound and other Syk inhibitors, facilitating further research and development in the field of immunology and drug discovery. The continued investigation into the precise molecular interactions and cellular consequences of Syk inhibition will be pivotal in harnessing the full therapeutic potential of this important class of inhibitors.

The Core of Immune Cell Communication: A Technical Guide to the Spleen Tyrosine Kinase (Syk) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction within hematopoietic cells. As a crucial mediator of immunoreceptor signaling, Syk is integral to both adaptive and innate immunity. Its involvement in a wide array of cellular processes, including proliferation, differentiation, and phagocytosis, has made it a significant target for therapeutic intervention in various diseases, from autoimmune disorders to hematological malignancies. This technical guide provides an in-depth exploration of the Syk signaling pathway, its activation, downstream effectors, and the experimental methodologies used to investigate its function.

The Syk Signaling Cascade: An Overview

Syk is a 72 kDa protein characterized by two N-terminal Src homology 2 (SH2) domains and a C-terminal kinase domain. These domains are connected by linker regions that are critical for the regulation of Syk's catalytic activity. The canonical activation of Syk is initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of various immune receptors, such as the B-cell receptor (BCR) and Fc receptors.

Upon ligand binding and receptor clustering, Src-family kinases phosphorylate the tyrosine residues within the ITAMs. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the cell membrane and a subsequent conformational change that relieves autoinhibition. Full activation of Syk is then achieved through a combination of trans-phosphorylation by Src-family kinases and autophosphorylation. Once activated, Syk phosphorylates a multitude of downstream substrates, propagating the signal and eliciting a range of cellular responses.

Mechanism of Syk Activation

The activation of Spleen Tyrosine Kinase (Syk) is a tightly regulated, multi-step process that ensures a precise and robust cellular response upon immunoreceptor engagement. This process involves conformational changes, recruitment to the plasma membrane, and a series of phosphorylation events. Two primary models have been proposed to describe the specifics of Syk activation: the "OR-gate" model and a sequential activation model.

The "OR-gate" model suggests that Syk can be fully activated by either binding to a dually phosphorylated ITAM (ppITAM) or by autophosphorylation, with each event being sufficient for activation.[1][2] In contrast, the sequential activation model posits that ppITAM binding primes Syk for subsequent phosphorylation by a Src-family kinase, such as LYN, which is necessary for its full activation.[2]

The activation cascade can be broken down into the following key steps:

-

Receptor Clustering and ITAM Phosphorylation: The process begins with the binding of a ligand to its cognate immunoreceptor, leading to receptor clustering. This brings receptor-associated Src-family kinases into close proximity with the ITAMs in the receptor's cytoplasmic tail, resulting in the phosphorylation of the two tyrosine residues within each ITAM.

-

Syk Recruitment: The now dually phosphorylated ITAMs serve as high-affinity docking sites for the tandem SH2 domains of Syk. This interaction recruits Syk from the cytoplasm to the plasma membrane.

-

Conformational Change and Initial Activation: The binding of the SH2 domains to the ppITAM induces a conformational change in Syk, which is thought to relieve an autoinhibitory interaction between the linker regions and the kinase domain. This leads to a partial activation of Syk's catalytic activity.

-

Full Activation via Phosphorylation: Full enzymatic activity is achieved through the phosphorylation of key tyrosine residues in the activation loop of the kinase domain. This can be accomplished through trans-phosphorylation by Src-family kinases and/or by the autophosphorylation of one Syk molecule by another.

Downstream Signaling Pathways

Activated Syk acts as a central hub, phosphorylating a diverse array of downstream adapter proteins and enzymes, thereby initiating multiple signaling cascades. These pathways ultimately orchestrate a variety of cellular functions, from cell proliferation and survival to inflammation and phagocytosis.

Key downstream effectors and pathways include:

-

Phospholipase C gamma (PLCγ): Syk directly phosphorylates and activates PLCγ1 and PLCγ2. Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K): Syk can activate the PI3K pathway, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt, which is a key regulator of cell survival and metabolism.

-

Vav Family Guanine Nucleotide Exchange Factors (GEFs): Syk phosphorylates and activates Vav proteins, which are GEFs for Rho family GTPases, including Rac1, RhoA, and Cdc42. These GTPases are critical regulators of the actin cytoskeleton, controlling processes such as cell migration, adhesion, and phagocytosis.

-

Adapter Proteins (SLP-76, SLP-65/BLNK): Syk phosphorylates the adapter proteins SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) and B-cell linker protein (BLNK, also known as SLP-65). These phosphorylated adapters serve as scaffolds to recruit a variety of signaling molecules, forming a "signalosome" that integrates and propagates downstream signals.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Syk activation can lead to the activation of the MAPK cascades, including the ERK, JNK, and p38 pathways. These pathways regulate gene expression and are involved in cell proliferation, differentiation, and stress responses.

-

CARD9/BCL10/MALT1 (CBM) Complex: In innate immune cells, Syk can activate the CBM complex, leading to the activation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.

Quantitative Data on Syk Activity and Inhibition

The study of Syk signaling often involves quantitative measurements of its enzymatic activity and the efficacy of its inhibitors. This data is crucial for understanding the potency of potential therapeutic compounds and for dissecting the kinetics of the signaling pathway.

Michaelis-Menten Constants for Syk

The Michaelis-Menten constant (Km) is a measure of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity.[3] The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

| Substrate | Km (µM) | kcat (s⁻¹) |

| ATP | 14 | N/A |

| Y7 (peptide substrate) | 57 | 396 |

| Table 1: Michaelis-Menten constants for recombinant Syk enzyme. Data from a study using a Sox-based fluorescence assay.[4] |

In Vitro Inhibition of Syk Kinase Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates how much of a particular drug or other substance is needed to inhibit a given biological process by half.

| Inhibitor | IC50 (nM) |

| TAK-659 | 3.2 |

| Cerdulatinib (PRT062070) | 32 |

| Lanraplenib | 9.5 |

| SRX3207 | 39.9 |

| Tamatinib | 41.0 |

| Staurosporine | 1.08 |

| Table 2: IC50 values of various inhibitors against Syk.[2][5] |

Experimental Protocols

The investigation of the Syk signaling pathway relies on a variety of well-established molecular and cellular biology techniques. Below are representative protocols for key experiments.

In Vitro Syk Kinase Assay

This protocol is designed to measure the enzymatic activity of purified Syk and to assess the potency of inhibitors.

Materials:

-

Purified recombinant Syk enzyme

-

Syk kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution (e.g., 10 mM stock)

-

Substrate (e.g., Poly(Glu,Tyr) 4:1 peptide)

-

Test inhibitors dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

White, non-binding 384-well plates

Procedure:

-

Prepare Reagents: Dilute the Syk enzyme, substrate, ATP, and test inhibitors to their final desired concentrations in the kinase buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor or DMSO (vehicle control).

-

Add 2 µL of the diluted Syk enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

-

Incubate for 60 minutes at 27°C.

-

Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Develop Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure Luminescence: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Immunoprecipitation of Syk from B-Cells

This protocol describes the isolation of Syk from B-cell lysates to study its phosphorylation status or associated proteins.

Materials:

-

B-cell line (e.g., Ramos)

-

Cell culture medium

-

Stimulating agent (e.g., anti-IgM antibody)

-

Ice-cold PBS

-

Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-Syk antibody

-

Protein A/G agarose beads

-

Microcentrifuge tubes

Procedure:

-

Cell Culture and Stimulation: Culture B-cells to the desired density. Stimulate the cells with anti-IgM antibody for the desired time to activate the BCR pathway.

-

Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells by resuspending the pellet in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Immunoprecipitation: Transfer the supernatant to a new tube. Add the anti-Syk antibody and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G agarose beads and continue to rotate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with cold lysis buffer.

-

Elution: After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

-

The eluate is now ready for analysis by Western blotting.

Western Blotting for Phosphorylated Syk

This protocol is used to detect the phosphorylation of Syk at specific tyrosine residues, a hallmark of its activation.

Materials:

-

Immunoprecipitated Syk samples or whole-cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Syk (specific to the phosphorylation site of interest) and anti-total-Syk

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE: Separate the proteins in the samples by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an anti-total-Syk antibody to confirm equal loading of the protein.

Conclusion

The Spleen Tyrosine Kinase signaling pathway is a complex and highly regulated system that is fundamental to the function of the immune system. A thorough understanding of its activation mechanism, downstream effectors, and the quantitative aspects of its activity is essential for researchers in immunology and for professionals involved in the development of novel therapeutics targeting this critical kinase. The experimental protocols outlined in this guide provide a foundation for the investigation of Syk's role in health and disease.

References

In-Depth Technical Guide: Syk-IN-4 for Hematological Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spleen tyrosine kinase (Syk) has emerged as a critical signaling node in various hematological malignancies, playing a pivotal role in B-cell receptor (BCR) signaling and tumor cell survival.[1][2] This has led to the development of potent and selective Syk inhibitors as promising therapeutic agents. This technical guide provides a comprehensive overview of Syk-IN-4, a potent and selective inhibitor of Syk, for its application in hematological cancer research. We delve into its mechanism of action, present key in vitro and in vivo data, and provide detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Syk inhibition in lymphomas, leukemias, and other hematological cancers.

Introduction to Syk as a Target in Hematological Cancers

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is essential for signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR).[1] In normal B-cells, Syk is activated upon antigen binding to the BCR, initiating a signaling cascade that leads to B-cell proliferation, differentiation, and survival. In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and various types of non-Hodgkin lymphoma (NHL), tumor cells are dependent on constitutive BCR signaling for their growth and survival.[1][2] This renders Syk a highly attractive therapeutic target. Inhibition of Syk can disrupt these pro-survival signals, leading to apoptosis and a reduction in tumor burden. Several Syk inhibitors have been investigated in clinical trials and have shown promising results in patients with hematological malignancies.[1]

This compound: A Potent and Selective Syk Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against Syk. Its chemical structure is based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold, a common core in many kinase inhibitors.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Syk kinase domain. This prevents the phosphorylation of Syk's downstream substrates, thereby blocking the propagation of signals originating from the B-cell receptor and other Syk-dependent pathways. This disruption of signaling ultimately leads to the induction of apoptosis in susceptible hematological cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

| Parameter | Value |

| Syk IC50 | Data not available |

| Kinase Selectivity Profile | Data not available |

Table 1: In Vitro Potency and Selectivity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A comprehensive kinase selectivity profile is crucial to understand the off-target effects of the inhibitor.

| Cell Line | Cancer Type | GI50 Value |

| SUDHL-4 | Diffuse Large B-cell Lymphoma | Data not available |

| T-cells | Normal Lymphocytes (Control) | Data not available |

Table 2: Anti-proliferative Activity of this compound in Hematological Cancer Cell Lines. GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

| Species | Route of Administration | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Rat | Oral | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available |

Table 3: Pharmacokinetic Properties of this compound. These parameters are essential for designing in vivo efficacy and toxicology studies.

| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit |

| Lymphoma | Xenograft | Data not available | Data not available | Data not available |

| Leukemia | Xenograft | Data not available | Data not available | Data not available |

Table 4: In Vivo Efficacy of this compound in Hematological Cancer Models. This data is critical for evaluating the therapeutic potential of the inhibitor in a preclinical setting.

Signaling Pathways and Experimental Workflows

Visual representations of the Syk signaling pathway and experimental workflows are provided below to facilitate a deeper understanding of the research methodologies.

Caption: Syk Signaling Pathway in B-cells.

Caption: General Kinase Assay Workflow.

Experimental Protocols

Detailed protocols for key experiments are provided to ensure reproducibility and consistency in research findings.

Syk Kinase Activity Assay (HTRF®)

This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a common method for determining kinase activity.

Materials:

-

Recombinant human Syk enzyme

-

KinEASE™ TK Substrate-biotin

-

HTRF® KinEASE™ STK S1 Kit (contains Eu3+-cryptate labeled antibody and Streptavidin-XL665)

-

ATP (Adenosine 5'-triphosphate)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the Syk enzyme and TK Substrate-biotin to their final desired concentrations in the assay buffer. An optimal enzyme concentration should be determined empirically to achieve a good signal-to-background ratio.[3][4]

-

Reaction Setup:

-

Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 4 µL of the diluted Syk enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 4 µL of the ATP/substrate mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for Syk.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 10 µL of the HTRF® detection mix (Eu3+-cryptate antibody and Streptavidin-XL665 diluted in detection buffer) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and plot the ratio against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (SUDHL-4)

This protocol describes how to measure the anti-proliferative effect of this compound on the SUDHL-4 human diffuse large B-cell lymphoma cell line.

Materials:

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5][6]

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well flat-bottom cell culture plates

-

Humidified incubator at 37°C with 5% CO₂

Procedure:

-

Cell Seeding:

-

Harvest SUDHL-4 cells in their logarithmic growth phase.

-

Count the cells and adjust the density to 2 x 10⁵ cells/mL in fresh culture medium.

-

Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the culture medium.

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

-

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the percentage of cell viability against the inhibitor concentration to determine the GI50 value.

Synthesis of this compound (General Strategy)

The synthesis of this compound, with its 7H-pyrrolo[2,3-d]pyrimidine core, likely follows established synthetic routes for this class of compounds. A general, plausible synthetic strategy is outlined below, based on the synthesis of similar kinase inhibitors.[7][8][9][10]

Caption: General Synthetic Strategy for this compound.

A common approach involves the construction of the substituted 7H-pyrrolo[2,3-d]pyrimidine core, followed by functionalization at key positions to introduce the necessary pharmacophoric elements for potent and selective Syk inhibition. This often involves cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce aryl or amino groups, followed by the elaboration of a side chain to enhance binding affinity and pharmacokinetic properties.

Conclusion

This compound represents a valuable tool for the preclinical investigation of Syk's role in hematological malignancies. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of Syk inhibition in various cancer models. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and to aid in the development of novel treatment strategies for patients with hematological cancers. Further studies are warranted to fully characterize its in vivo efficacy, pharmacokinetic profile across different species, and its safety profile.

References

- 1. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Syk kinase as a therapeutic target in leukemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. SU-DHL-4 Cells [cytion.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of Novel Syk Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Spleen Tyrosine Kinase (Syk) has emerged as a critical regulator of signal transduction pathways in a variety of immune cells, making it a compelling therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[][2] This non-receptor tyrosine kinase plays a pivotal role in mediating signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[3][4] Consequently, the inhibition of Syk presents a promising strategy to modulate aberrant immune responses. This technical guide provides a comprehensive overview of the discovery and development of novel Syk inhibitors, with a focus on quantitative data, experimental methodologies, and the visualization of key biological and logical processes.

The Syk Signaling Pathway

Syk is a central node in the signaling cascades of various hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[5] Its activation is typically initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of receptor chains by Src-family kinases.[6][7] Syk, with its two N-terminal SH2 domains, binds to these phosphorylated ITAMs, leading to a conformational change and its subsequent activation through autophosphorylation.[8][9]

Once activated, Syk phosphorylates a host of downstream adaptor proteins and enzymes, triggering multiple signaling cascades. These include the PI3K/AKT pathway, the RAS/MAPK pathway, and the PLCγ-mediated pathway, which leads to calcium mobilization and NF-κB activation.[3][10] Collectively, these events orchestrate diverse cellular responses such as proliferation, differentiation, cytokine production, and phagocytosis.[4][5]

Syk Signaling Cascade Overview

Novel Syk Inhibitors: A Quantitative Overview

The development of small molecule inhibitors targeting Syk has been an active area of research. These inhibitors are typically ATP-competitive, binding to the kinase domain of Syk and preventing its catalytic activity.[4] Fostamatinib, a prodrug of the active metabolite R406, is the first and only Syk inhibitor to receive FDA approval for the treatment of chronic immune thrombocytopenia (ITP).[11][12] Several other promising candidates are in various stages of clinical development.

The following table summarizes the in vitro potency of several key Syk inhibitors against the Syk enzyme.

| Inhibitor | Active Metabolite | Target(s) | IC50 (nM) | Ki (nM) | Reference(s) |

| Fostamatinib | R406 | Syk, FLT3, Lyn, Lck | 41 | 30 | [5][8] |

| Entospletinib | - | Syk | - | - | [13] |

| Lanraplenib | - | Syk | 9.5 | - | [5] |

| Sovleplenib | - | Syk | 25 | - | [5] |

| PRT-060318 | - | Syk | 4 | - | [5] |

| Syk Inhibitor II | - | Syk | 41 | - | [5] |

Note: IC50 and Ki values can vary depending on the assay conditions.

The clinical landscape for Syk inhibitors is evolving, with several agents being investigated for a multitude of indications.

| Drug | Highest Development Phase | Selected Indications | Key Clinical Findings | Reference(s) |

| Fostamatinib | Approved | Chronic Immune Thrombocytopenia (ITP) | Approved for adults with chronic ITP who have had an insufficient response to a previous treatment.[12][14] | [12][15] |

| Phase 3 | Warm Autoimmune Hemolytic Anemia (wAIHA), COVID-19 | Ongoing studies to evaluate efficacy in these conditions.[16] | [15][16] | |

| Entospletinib | Phase 3 | Acute Myeloid Leukemia (AML) | Being evaluated in combination with chemotherapy in newly diagnosed NPM1-mutated AML.[17][18] | [17][19] |

| Phase 2 | Chronic Lymphocytic Leukemia (CLL) | Demonstrated a 61.0% objective response rate in relapsed or refractory CLL.[13] | [13] | |

| Phase 2 | Diffuse Large B-cell Lymphoma (DLBCL) | Showed limited activity as a monotherapy.[20] | [20] | |

| Lanraplenib | Phase 2 | Lupus Nephritis, Rheumatoid Arthritis, Sjogren's Syndrome | Under investigation for various autoimmune diseases.[21][22] | [23][24] |

| Cevidoplenib | Phase 2 | Immune Thrombocytopenia (ITP) | Successfully completed Phase 2 for chronic ITP; granted Orphan Drug Designation by the FDA.[25][26][27] | [25][28][29] |

| Sovleplenib | Phase 3 | Immune Thrombocytopenia (ITP) | Phase 3 study initiated to evaluate efficacy and safety in adults with primary ITP.[11][12] | [11][30] |

Experimental Protocols

The evaluation of novel Syk inhibitors relies on a cascade of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

This assay quantifies the enzymatic activity of Syk by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the Syk kinase reaction is performed, where Syk phosphorylates a substrate, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[31]

Materials:

-

SYK Kinase Enzyme System (e.g., Promega V3801)

-

ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Test inhibitor compounds

-

96-well white plates

-

Microplate luminometer

Procedure:

-

Reagent Preparation: Prepare 2X Kinase Reaction Buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT). Prepare the ATP/Substrate solution in 1X Kinase Reaction Buffer.

-

Compound Plating: Dispense 1 µl of test inhibitor at various concentrations (in DMSO) or DMSO vehicle control into the wells of a 96-well plate.

-

Enzyme Addition: Add 2 µl of diluted Syk enzyme to each well.

-

Reaction Initiation: Add 2 µl of the ATP/Substrate mix to initiate the reaction. The final reaction volume is 5 µl.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the ability of a Syk inhibitor to block the activation of basophils, a key event in allergic responses mediated by the FcεRI receptor, which signals through Syk.

Principle: Basophil activation in response to an allergen (e.g., anti-IgE) leads to the upregulation of surface markers such as CD63. This can be quantified by flow cytometry. A potent Syk inhibitor will prevent this upregulation.

Materials:

-

Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood

-

Anti-IgE antibody (or specific allergen)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD63-PE, anti-IgE-FITC)

-

Test inhibitor compounds

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs via density gradient centrifugation or use heparinized whole blood.

-

Compound Incubation: Pre-incubate the cells (e.g., 1x10⁶ PBMCs/well) with various concentrations of the Syk inhibitor or vehicle control for 30 minutes at 37°C.

-

Cell Stimulation: Add the stimulating agent (e.g., anti-IgE antibody) to the wells and incubate for 30 minutes at 37°C. Include an unstimulated control.

-

Staining: Stop the reaction by placing the plate on ice. Add the fluorescently labeled antibodies (e.g., anti-CD63-PE) and incubate for 30 minutes on ice in the dark.

-

Lysis/Wash: If using whole blood, perform red blood cell lysis. Wash the cells with cold FACS buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the basophil population (e.g., IgE-positive cells). Determine the percentage of CD63-positive basophils for each condition. Calculate the IC50 of the inhibitor based on the reduction in CD63 expression.

The CIA model is a widely used preclinical model for rheumatoid arthritis, where Syk plays a crucial pathogenic role.

Procedure Outline:

-

Immunization: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

-

Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

-

Treatment: Once arthritis becomes evident (typically around day 25-28), mice are randomized into treatment groups. The Syk inhibitor or vehicle is administered orally on a daily basis.

-

Assessment: Mice are monitored daily for clinical signs of arthritis using a scoring system based on paw swelling and erythema. Body weight is also recorded.

-

Endpoint Analysis: At the end of the study, paws can be collected for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can be collected to measure cytokine levels and anti-collagen antibody titers.

Workflow for Syk Inhibitor Discovery and Development

The path from a therapeutic concept to an approved drug is a long and complex process. The following diagram illustrates a typical workflow for the discovery and development of a novel Syk inhibitor.

Syk Inhibitor Development Pipeline

Conclusion

Spleen Tyrosine Kinase remains a highly validated and attractive target for therapeutic intervention in a variety of immune-mediated diseases. The approval of fostamatinib has paved the way for a new class of immunomodulatory agents. The ongoing clinical development of second-generation, more selective Syk inhibitors like entospletinib, lanraplenib, cevidoplenib, and sovleplenib holds significant promise for improved efficacy and safety profiles.[11][16][19][23] The continued exploration of Syk biology, coupled with innovative medicinal chemistry and robust preclinical and clinical evaluation, will be crucial in realizing the full therapeutic potential of targeting this key signaling kinase. The challenges lie in optimizing selectivity to minimize off-target effects and identifying the patient populations most likely to benefit from these targeted therapies.[32]

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The Role of Syk in Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Emergence Of SYK Inhibitors In Clinical Trials - BioSpace [biospace.com]

- 12. precisionbusinessinsights.com [precisionbusinessinsights.com]

- 13. ashpublications.org [ashpublications.org]

- 14. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fostamatinib - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. ashpublications.org [ashpublications.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Entospletinib - Wikipedia [en.wikipedia.org]

- 20. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Lanraplenib - Ignota Labs - AdisInsight [adisinsight.springer.com]

- 23. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cevidoplenib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 26. biopharmaapac.com [biopharmaapac.com]

- 27. FDA Grants Orphan Drug Designation to Cevidoplenib for ITP [prnewswire.com]

- 28. Oscotec to test cevidoplenib as 1st-line ITP drug through investigator-led trial < Bio < Article - KBR [koreabiomed.com]

- 29. GENOSCO [genosco.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. promega.com [promega.com]

- 32. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Syk-IN-4 as a Chemical Probe for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Syk-IN-4, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, as a chemical probe for in vivo studies. This document outlines its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in preclinical research.

Introduction to this compound

This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells.[1] Syk is a key mediator of signaling from various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors, making it a critical component of both innate and adaptive immunity.[2][3][4][5][6][7][8] Dysregulation of Syk signaling is implicated in various autoimmune diseases, inflammatory disorders, and hematological malignancies, positioning Syk as a significant therapeutic target.[9][10][11]

This compound has emerged as a potent and selective chemical probe with favorable properties for in vivo applications, including oral bioavailability.[12][13][14] This guide serves to consolidate the available technical information on this compound to support its application in animal models for target validation and mechanistic studies.

Mechanism of Action and Signaling Pathway

Syk is activated downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor engagement, ITAMs are phosphorylated by Src-family kinases, creating docking sites for the tandem SH2 domains of Syk. This recruitment to the plasma membrane leads to a conformational change and subsequent autophosphorylation and activation of Syk.[2]

Activated Syk then phosphorylates a range of downstream effector molecules, initiating multiple signaling cascades. These include:

-

Phospholipase C gamma (PLCγ): Leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.

-

Phosphoinositide 3-kinase (PI3K): Activates the Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[9]

-

Vav family proteins: Guanine nucleotide exchange factors (GEFs) for Rho family GTPases, which are involved in cytoskeletal reorganization.

-

SLP-76 and SLP-65 (BLNK): Adaptor proteins that recruit other signaling molecules to form a larger signaling complex.[2]

-

Bruton's tyrosine kinase (Btk): Another key kinase in B-cell signaling.[7]

These pathways ultimately culminate in the activation of transcription factors such as NF-κB, NFAT, and AP-1, leading to the expression of genes involved in inflammation, immune cell activation, proliferation, and survival.[2][4]

This compound, as an ATP-competitive inhibitor, binds to the kinase domain of Syk, preventing its catalytic activity and the subsequent phosphorylation of its downstream targets, thereby blocking these signaling cascades.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound based on available data.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Notes | Reference |

| Syk IC50 | 0.31 nM | - | Potent enzymatic inhibition. | [12][13][14] |

| hERG IC50 | 3.0 µM | Human | Indicates potential for off-target cardiac ion channel effects at higher concentrations. | [12][13][14] |

| SUDHL-4 GI50 | 0.24 µM | Human | Growth inhibition in a B-cell lymphoma cell line. | [12][13][14] |

| T-cell Proliferation GI50 | 2.6 µM | Human | Growth inhibition of T-cells. | [12][13][14] |

Table 2: Pharmacokinetic Parameters in Rats

| Parameter | Value | Route of Administration | Dose | Notes | Reference |

| Oral Bioavailability (F) | 60% | Oral (p.o.) | 1 mg/kg | Moderate oral bioavailability. | [12][13][14] |

| Plasma Clearance (CL) | 151 mL/min/kg | Intravenous (i.v.) | 0.5 mg/kg | High plasma clearance. | [12][13][14] |

| Volume of Distribution (Vd) | 1.0 L/kg | Intravenous (i.v.) | 0.5 mg/kg | Large volume of distribution. | [12][13][14] |

Note: As of the last update, specific in vivo efficacy data for this compound in animal models of disease has not been identified in publicly available literature. The provided pharmacokinetic data is based on studies in healthy male Hans Wistar rats.

Experimental Protocols for In Vivo Studies

While specific published in vivo studies using this compound are not yet available, this section provides detailed, representative protocols for its use as a chemical probe in animal models, based on its known properties and established methods for other Syk inhibitors.

In Vivo Formulation of this compound

Proper formulation is critical for achieving desired exposure levels in vivo. The following are recommended protocols for preparing this compound for administration.

Protocol 1: Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Administration (Clear Solution)

This formulation is suitable when a clear solution is required.

-

Components:

-

DMSO (10%)

-

PEG300 (40%)

-

Tween-80 (5%)

-

Saline (45%)

-

-

Procedure:

-

Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution (e.g., 20.8 mg/mL).

-

In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly until clear.

-

Add Tween-80 to the mixture and mix again until a clear solution is obtained.

-

Add saline to the final volume and mix thoroughly.

-

Prepare fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[12]

-

Protocol 2: Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Administration (Suspension)

This formulation can be used for delivering a higher dose as a suspension.

-

Components:

-

DMSO (10%)

-

20% SBE-β-CD in Saline (90%)

-

-

Procedure:

-

Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

-

Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).

-

Add the DMSO stock solution to the SBE-β-CD solution.

-

Mix thoroughly. Use of a sonicator is recommended to ensure a uniform suspension.[12]

-

Representative In Vivo Efficacy Study: Collagen-Induced Arthritis (CIA) Mouse Model

This hypothetical protocol is based on established methods for testing Syk inhibitors in a common autoimmune disease model.

-

Animal Model: DBA/1 mice (male, 8-10 weeks old).

-

Induction of Arthritis:

-

Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

Administer an intradermal injection at the base of the tail on day 0.

-

On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Dosing Regimen:

-

Begin treatment with this compound on day 21, after the booster injection.

-

Administer this compound or vehicle control daily via oral gavage. Doses would need to be determined based on pharmacokinetic and tolerability studies, but a starting point could be in the range of 1-30 mg/kg.

-

-

Efficacy Assessment:

-

Monitor mice daily for clinical signs of arthritis, scoring each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using a caliper every 2-3 days.

-

At the end of the study (e.g., day 35), collect paws for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

-

Collect serum to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.

-

In Vivo Target Engagement Protocol

Confirming that this compound engages its target in vivo is crucial for interpreting efficacy data. This can be assessed by measuring the phosphorylation of Syk.

-

Procedure:

-

Dose animals with this compound or vehicle at the desired dose and time points.

-

At a time of expected peak plasma concentration (e.g., 1-2 hours post-dose), euthanize the animals and harvest relevant tissues (e.g., spleen, lymph nodes, or whole blood for isolation of peripheral blood mononuclear cells - PBMCs).

-

Immediately process or snap-freeze tissues in liquid nitrogen to preserve phosphorylation states.

-

Prepare protein lysates from the tissues using a lysis buffer containing phosphatase and protease inhibitors.[15]

-

Determine protein concentration using a BCA or Bradford assay.

-

Perform Western blotting on the lysates.[15]

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Syk (e.g., anti-pSyk Tyr525/526).[1][16]

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total Syk and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

-

Quantify the band intensities to determine the ratio of pSyk to total Syk. A significant reduction in this ratio in the this compound treated group compared to the vehicle group indicates target engagement.

-

Experimental and Logical Workflows

Visualizing the workflow for evaluating this compound in vivo can help in planning and executing experiments.

Conclusion

This compound is a highly potent and selective Syk inhibitor with promising pharmacokinetic properties that make it a valuable chemical probe for in vivo research. While published in vivo efficacy studies are currently lacking, the information and representative protocols provided in this guide offer a solid foundation for researchers to design and conduct their own investigations into the biological roles of Syk in various disease models. Careful consideration of formulation, dosing, and robust methods for assessing target engagement and pharmacodynamic effects will be critical for generating high-quality, interpretable data. The use of this compound in well-designed in vivo experiments has the potential to significantly advance our understanding of Syk-mediated pathophysiology and aid in the development of novel therapeutics.

References

- 1. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Syk-MyD88 Axis Is a Critical Determinant of Inflammatory-Response in Activated Macrophages [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. ashpublications.org [ashpublications.org]

- 7. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Spleen tyrosine kinase (SYK) blocks autophagic Tau degradation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM | PLOS One [journals.plos.org]

- 11. oncotarget.com [oncotarget.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | TargetMol [targetmol.com]

- 14. glpbio.com [glpbio.com]

- 15. origene.com [origene.com]

- 16. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]

Understanding Syk kinase function in B cell signaling

An In-depth Technical Guide to Spleen Tyrosine Kinase (Syk) Function in B Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase that serves as a critical signaling mediator in a multitude of hematopoietic cells. In B lymphocytes, Syk is indispensable for transducing signals from the B cell receptor (BCR), thereby governing essential processes including B cell development, activation, proliferation, differentiation, and survival.[1][2] Upon antigen engagement with the BCR, Syk is recruited to the receptor complex and activated, initiating a complex cascade of downstream signaling events. Dysregulation of Syk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[][4] This document provides a comprehensive overview of Syk's function in B cell signaling, detailed experimental protocols for its study, and quantitative data regarding its activity and the effects of its inhibition.

The Central Role of Syk in BCR Signaling

The B cell response to an antigen is initiated by the binding of the antigen to the membrane-bound immunoglobulin component of the BCR. This event triggers the clustering of BCRs and the subsequent phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the associated Ig-α (CD79a) and Ig-β (CD79b) subunits.[5][6] This initial phosphorylation is primarily carried out by Src-family kinases, such as Lyn.[7][8]

Phosphorylated ITAMs serve as high-affinity docking sites for the tandem Src homology 2 (SH2) domains of Syk.[5][9] This recruitment to the BCR complex positions Syk for its own phosphorylation and activation, partly by Src-family kinases and through autophosphorylation.[5][8] Once activated, Syk phosphorylates a host of downstream adaptor proteins and enzymes, amplifying the initial signal and leading to the activation of major signaling pathways that control the fate of the B cell.[2]

Key Downstream Signaling Pathways

Activated Syk orchestrates the activation of several critical signaling cascades:

-

Phospholipase C-gamma 2 (PLC-γ2) Pathway: Syk directly phosphorylates and activates PLC-γ2, a key event mediated by the adaptor protein SLP-65 (also known as BLNK).[6][9] Activated PLC-γ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), culminating in the activation of transcription factors like NF-κB and NFAT.[7]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: Syk contributes to the activation of the PI3K pathway through the phosphorylation of adaptor proteins like CD19 and BCAP (B cell adaptor for PI3K).[2][9] PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates downstream kinases such as Akt and Btk. This pathway is crucial for promoting B cell survival, proliferation, and differentiation.[2]

-

Ras-MAPK Pathway: Syk activation also leads to the stimulation of the Ras-MAPK/ERK pathway, which is important for B cell proliferation and differentiation.[9][10] This is mediated through a complex of adaptor proteins including Grb2 and Sos.

The intricate network of these pathways ultimately dictates the B cell's response, whether it be activation and clonal expansion, differentiation into antibody-secreting plasma cells and memory B cells, or the induction of anergy or apoptosis.[1][11]

Caption: BCR signaling cascade initiated by antigen binding, leading to Syk activation and downstream effector pathways.

Quantitative Analysis of Syk Inhibition

The critical role of Syk in promoting B cell survival and proliferation, particularly in malignant B cells, has led to the development of targeted inhibitors. These agents have shown efficacy in disrupting pro-survival signals in various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL).[12][13]

Table 1: Effect of Selective Syk Inhibitors on CLL Cell Viability

This table summarizes data on the impact of Syk inhibitors on the viability of Chronic Lymphocytic Leukemia (CLL) cells, both after BCR stimulation and in co-culture with nurse-like cells (NLC) that mimic the tumor microenvironment.

| Inhibitor | Condition | Time Point | Effect on CLL Cell Viability | Reference |

| P505-15 | Co-culture with NLCs | 48 hours | Viability reduced from 84.4% ± 5% to 46% ± 8% | [12] |

| P142-76 | BCR crosslinking (anti-IgM) | 48 hours | Mean relative viability decreased to 78% ± 4% of control | [12] |

| P505-15 | BCR crosslinking (anti-IgM) | 48 hours | Mean relative viability decreased to 62% ± 5% of control | [12] |

| P420-89 | BCR crosslinking (anti-IgM) | 48 hours | Mean relative viability decreased to 50% ± 4.5% of control | [12] |

Data are presented as mean ± SEM.

Key Experimental Protocols

Investigating the function of Syk requires a range of molecular and cellular biology techniques. Below are detailed protocols for essential experiments.

Immunoprecipitation (IP) of Syk Kinase

This protocol is used to isolate Syk from cell lysates to study its phosphorylation status, binding partners, or enzymatic activity.

Caption: Workflow for the immunoprecipitation of Syk kinase from cell lysates.

Methodology:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold modified RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14] Transfer the supernatant to a new tube.

-

Pre-clearing: Add 20 µL of a 50% slurry of Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rocking to reduce non-specific binding.[14]

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube. Add the primary anti-Syk antibody and incubate overnight at 4°C with gentle rocking.[14][15]

-

Immune Complex Capture: Add 20-30 µL of Protein A/G agarose bead slurry and incubate for 1-3 hours at 4°C.[15]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with 1 mL of ice-cold lysis buffer.[15][16]

-

Elution: After the final wash, aspirate the supernatant and resuspend the bead pellet in 2X SDS-PAGE sample buffer. Boil for 5 minutes to elute the protein.[14] The sample is now ready for analysis by Western blotting.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of Syk or its downstream targets.

Methodology:

-

Sample Preparation: Prepare cell lysates as described in the IP protocol (Step 1) or elute immunoprecipitated proteins. Add SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[17]

-

Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by molecular weight.

-

Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[18]

-

Primary Antibody Incubation: Incubate the membrane with a phospho-specific primary antibody (e.g., anti-phospho-Syk) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[17]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]

-

Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

-

Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., total Syk) to normalize for loading.[19]

In Vitro Kinase Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[20]

Caption: Workflow for an in vitro Syk kinase assay using the ADP-Glo™ system.

Methodology:

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the Syk substrate (e.g., poly(Glu,Tyr) 4:1), and the purified Syk enzyme (or immunoprecipitated Syk).[21][22] Add the test compound (inhibitor) or vehicle control.

-

Initiate Reaction: Add ATP to start the kinase reaction.[21]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

-

Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.[20]

-

Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and thus to the Syk kinase activity.[20]

Flow Cytometry for B Cell Activation

This protocol is used to quantify the expression of cell surface activation markers on B cells following stimulation.

Methodology:

-

Cell Stimulation: Culture isolated B cells or whole blood with a stimulant to trigger the BCR, such as anti-IgM or anti-IgD antibodies, for a specified time (e.g., 24 hours).[6][23] Include an unstimulated control.

-

Surface Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Incubate the cells with a cocktail of fluorescently-conjugated antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86) for 30 minutes at 4°C in the dark.[6][23]

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

-

Analysis: Gate on the B cell population (e.g., CD19-positive cells) and quantify the percentage of cells expressing the activation markers or the mean fluorescence intensity (MFI) of the markers.[23] Compare the expression between stimulated and unstimulated samples.

Conclusion

Syk is a cornerstone of B cell signaling, acting as a pivotal transducer that links antigen recognition at the cell surface to the nuclear transcriptional programs that dictate B cell fate. Its essential roles in B cell maturation, activation, and survival have been firmly established through extensive research.[1][6][11] The profound dependence of malignant B cells on Syk-mediated signaling has validated it as a high-value therapeutic target, with inhibitors showing promise in clinical settings.[12][24] The experimental protocols and analytical frameworks detailed in this guide provide a robust foundation for researchers and drug developers to further elucidate the complex biology of Syk and to advance the development of novel therapies targeting B-cell-mediated diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. SYK as a New Therapeutic Target in B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]